N-Amidino-3,5-diamino-6-chloropyrazinecarboxamide hydrochloride hydrate
Overview
Description
N-Amidino-3,5-diamino-6-chloropyrazinecarboxamide hydrochloride hydrate is a useful research compound. Its molecular formula is C6H11Cl2N7O2 and its molecular weight is 284.10 g/mol. The purity is usually 95%.
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Scientific Research Applications
Zhao et al. (2006) found that this compound has two sets of hydrogen-bond forming sites that can recognize a thymine base opposite an abasic site in DNA duplexes with high selectivity and affinity. This property is applicable to the fluorescence detection of thymidine-related single-nucleotide polymorphisms (SNPs) in PCR amplification products (Zhao et al., 2006).
Shepard et al. (1976) showed that N-Amidino-3,5-diamino-6-chloropyrazinecarboxamide (1) is an effective potassium-sparing diuretic. They explored the synthesis of its analogs using various carboxyl activating agents with 3-amino-pyrazinecarboxylic acids (Shepard et al., 1976).
Baer et al. (1967) studied the compound's effects on sodium and potassium excretion, finding that it enhanced Na+ excretion and decreased K+ excretion in rats, suggesting a mode of action different from aldosterone antagonists or organomercurial diuretics (Baer et al., 1967).
Gombos et al. (1966) reported that this compound, known as MK-870, was effective as a diuretic in clinical settings, particularly in enhancing the natriuresis and depressing the kaliuresis produced by thiazide diuretics in dogs (Gombos et al., 1966).
Schellenberg et al. (1983) found that amiloride, another name for N-Amidino-3,5-diamino-6-chloropyrazine carboxamide, reversibly inhibits Na+-dependent 45Ca2+ uptake (Na+-Ca2+ exchange) in rat brain, suggesting potential applications in neuropharmacology (Schellenberg et al., 1983).
Properties
IUPAC Name |
3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide;hydrate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN7O.ClH.H2O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;;/h(H4,8,9,13)(H4,10,11,14,15);1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZJJRLYFQNCQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17440-83-4 | |
Record name | 2-Pyrazinecarboxamide, 3,5-diamino-N-(aminoiminomethyl)-6-chloro-, hydrochloride, hydrate (1:1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17440-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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